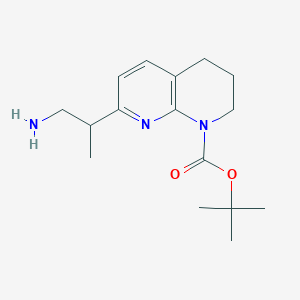
Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Overview
Description
“tert-butyl N-(1-aminopropan-2-yl)carbamate” is a chemical compound with the CAS Number: 149632-73-5 . It has a molecular weight of 174.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) .
Physical And Chemical Properties Analysis
This compound is a colorless to yellow solid or liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 263.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 47.9±0.3 cm3 .
Scientific Research Applications
Overview
The chemical compound tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is part of a broader class of 1,8-naphthyridine derivatives known for their diverse biological activities. These compounds have been extensively studied for their potential applications in various fields of therapeutic and medicinal research due to their broad spectrum of biological properties.
Biological Activities and Applications
1,8-Naphthyridine derivatives, including compounds structurally related to tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, have demonstrated a variety of interesting biological activities that make them potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Furthermore, these compounds have shown potential in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Beyond these, 1,8-naphthyridine derivatives exhibit activities such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties. They also serve as enzyme inhibitors, ionotropic agents, and adrenoceptor antagonists, showcasing their versatility in drug development and pharmaceutical research (Madaan et al., 2015).
Additionally, specific derivatives have been explored for their role in synthetic pathways, particularly in the synthesis of N-heterocycles. Chiral sulfinamides, closely related to the tert-butyl group, have been employed as chiral auxiliaries in stereoselective synthesis, indicating the relevance of tert-butyl-based compounds in facilitating asymmetric synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, and azetidines (Philip et al., 2020).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 7-(1-aminopropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11(10-17)13-8-7-12-6-5-9-19(14(12)18-13)15(20)21-16(2,3)4/h7-8,11H,5-6,9-10,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMOBFPUGIGVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-(1-aminopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




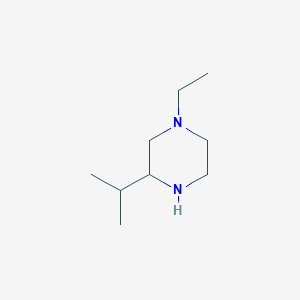
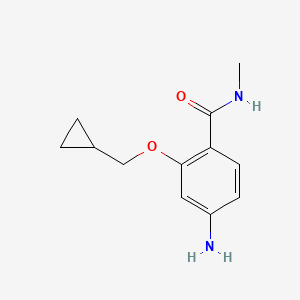

![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1443982.png)

![1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine](/img/structure/B1443986.png)

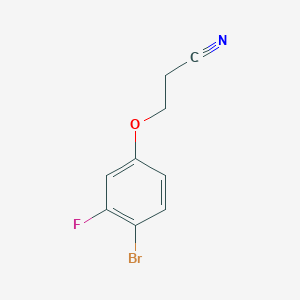
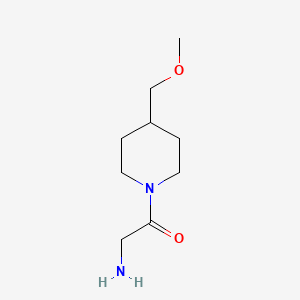
![3-[2-(3-Bromophenoxy)ethyl]thiophene](/img/structure/B1443992.png)
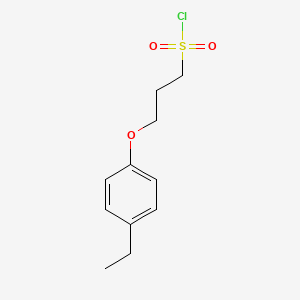
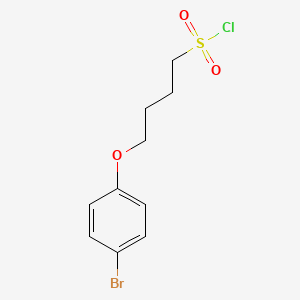
![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)